Information on the specific scientific research applications of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (3-Cl-Pyp-OMe-TMF-Pyr HCl) is currently limited. No conclusive evidence exists for its use in published scientific studies ().
3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClF₃N₂O·ClH and a molecular weight of approximately 331.16 g/mol. This compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidin-3-ylmethoxy group, making it structurally unique and potentially useful in various chemical applications. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, while the piperidine moiety may contribute to its pharmacological properties .
The reactivity of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride can be characterized by several key reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multi-step organic synthesis techniques:
These methods ensure high purity and yield of the desired compound .
The applications of 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride span several fields:
These applications underline the compound's significance in both research and industry .
Interaction studies involving 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride have been limited but suggest potential interactions with various biological targets:
Further studies are necessary to clarify these interactions and their implications for pharmacological applications .
Several compounds share structural similarities with 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride. Below is a comparative analysis highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Chloro-5-trifluoromethylpyridine | Chlorine and trifluoromethyl substitutions | Antimicrobial | Lacks piperidine moiety |
4-Piperidinylbenzylamine | Piperidine ring present | Neuroactive | No trifluoromethyl group |
3-Trifluoromethylpyridine | Trifluoromethyl group only | Limited activity | No piperidine or chlorine |
The presence of both the piperidinyl and trifluoromethyl groups in 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride distinguishes it from these compounds, potentially enhancing its biological activity and application scope .